molecular formula C₃₀H₃₁FN₄O₂ B1144545 IDH-C227 CAS No. 1355324-14-9

IDH-C227

Cat. No.: B1144545
CAS No.: 1355324-14-9
M. Wt: 498.59
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

IDH-C227 is a complex organic compound that belongs to the class of anilides. Anilides are aromatic amides obtained by the acylation of aniline . This compound is characterized by its unique structure, which includes a cyano group, a fluoroaniline moiety, and a cyclohexyl group, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

IDH-C227 undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyano group can be replaced by other nucleophiles.

Mechanism of Action

The mechanism of action of IDH-C227 involves its interaction with specific molecular targets and pathways. The cyano group and the fluoroaniline moiety play crucial roles in its biological activity. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

IDH-C227 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its complex structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN4O2/c1-21-8-5-6-13-27(21)29(30(37)34-25-10-3-2-4-11-25)35(26-12-7-9-23(31)18-26)28(36)20-33-24-16-14-22(19-32)15-17-24/h5-9,12-18,25,29,33H,2-4,10-11,20H2,1H3,(H,34,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATMNHPDEZNXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)NC2CCCCC2)N(C3=CC(=CC=C3)F)C(=O)CNC4=CC=C(C=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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